1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol is a complex organic compound characterized by the presence of two morpholinylmethyl groups attached to a naphthalene core with two hydroxyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol typically involves the Mannich reaction, where 2,3-dihydroxynaphthalene is reacted with formaldehyde and morpholine. The reaction is usually carried out in ethanol or methanol as solvents at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism by which 1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, while the morpholinylmethyl groups can enhance solubility and facilitate cellular uptake. The compound may also interact with specific enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxynaphthalene: Similar structure but lacks the morpholinylmethyl groups.
1,4-Bis(Naphthalen-1-ylmethyl)-2,3-diol: Similar core structure but different substituents.
Naphthalene derivatives with cyclic amine residues: Share the naphthalene core and cyclic amine groups but differ in specific functional groups.
Uniqueness
1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol is unique due to the presence of both morpholinylmethyl groups and hydroxyl groups on the naphthalene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
60672-15-3 |
---|---|
Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1,4-bis(morpholin-4-ylmethyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C20H26N2O4/c23-19-17(13-21-5-9-25-10-6-21)15-3-1-2-4-16(15)18(20(19)24)14-22-7-11-26-12-8-22/h1-4,23-24H,5-14H2 |
InChI Key |
ATRVAVIQJJOZMW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=C(C3=CC=CC=C32)CN4CCOCC4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.